molecular formula C5H14ClNOS B13461593 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride

Cat. No.: B13461593
M. Wt: 171.69 g/mol
InChI Key: WLUYCYVJSOVCPT-UHFFFAOYSA-N
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Description

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride is an organic compound with a unique structure that combines an amino group, a sulfanyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride typically involves the reaction of 3-aminopropylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Alkyl halides and other substituted derivatives.

Scientific Research Applications

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(3-Aminopropyl)amino]ethan-1-ol
  • **2-[(3-Aminopropyl)sulfanyl]ethan-1-ol
  • **2-[(3-Aminopropyl)thio]ethan-1-ol

Uniqueness

2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride is unique due to the presence of both an amino group and a sulfanyl group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound with significant potential in multiple fields of research.

Properties

Molecular Formula

C5H14ClNOS

Molecular Weight

171.69 g/mol

IUPAC Name

2-(3-aminopropylsulfanyl)ethanol;hydrochloride

InChI

InChI=1S/C5H13NOS.ClH/c6-2-1-4-8-5-3-7;/h7H,1-6H2;1H

InChI Key

WLUYCYVJSOVCPT-UHFFFAOYSA-N

Canonical SMILES

C(CN)CSCCO.Cl

Origin of Product

United States

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